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molecular formula C7H5NO2 B1300356 furo[3,4-b]pyridin-5(7H)-one CAS No. 5657-51-2

furo[3,4-b]pyridin-5(7H)-one

Cat. No. B1300356
M. Wt: 135.12 g/mol
InChI Key: YSJHADWSLVFGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587539

Procedure details

20.0 g of quinolinic anhydride, 80 ml of acetic acid, 20.3 g of N-ethyl-2-methylindole and 2.74 g of zinc chloride are stirred at 20° C. for 5 hours. 23.6 g of 3-(N,N-diethylamino)-phenetole and 30 ml of acetic anhydride are then added, after which the reaction mixture is warmed to 50° to 60° C. and stirred at this temperature for 2 hours. After addition of 170 ml of 30% aqueous ammonia and 100 ml of water, the product precipitates as a paste and is isolated. 160 ml of isopropanol are added to the paste and the mixture is refluxed for 1 hour. After cooling, the recrystallised product is filtered off, washed with isopropanol and dried, affording 46.9 g of the isomer-free 4-azaphthalide compound of the formula ##STR15## of melting point 156° to 158° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:2]=1[C:3]([O:5][C:6]2=[O:11])=O.C(N1C2C(=CC=CC=2)C=C1C)C.C(N(C1C=C(OCC)C=CC=1)CC)C.C(OC(=O)C)(=O)C.N>[Cl-].[Zn+2].[Cl-].C(O)(C)C.O.C(O)(=O)C>[C:6]1([C:7]2[C:2](=[N:1][CH:10]=[CH:9][CH:8]=2)[CH2:3][O:5]1)=[O:11] |f:5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=C2C(=O)OC(C2=CC=C1)=O
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)N1C(=CC2=CC=CC=C12)C
Name
Quantity
2.74 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C)N(CC)C=1C=C(C=CC1)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture is warmed to 50° to 60° C.
CUSTOM
Type
CUSTOM
Details
the product precipitates as a paste
CUSTOM
Type
CUSTOM
Details
is isolated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the recrystallised product is filtered off
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=O)OCC2=NC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 46.9 g
YIELD: CALCULATEDPERCENTYIELD 258.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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